Guaietolin, (S)-
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Overview
Description
Guaietolin, (S)- is a chiral compound that belongs to the class of propane-1,2-diols It consists of a propane backbone with hydroxy groups at positions 1 and 2, and an ethoxyphenoxy group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guaietolin, (S)- typically involves the reaction of (S)-propylene oxide with 2-ethoxyphenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxy group of 2-ethoxyphenol attacks the epoxide ring of (S)-propylene oxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Guaietolin, (S)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Guaietolin, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Guaietolin, (S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Guaietolin, (S)- involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
®-3-(2-Ethoxyphenoxy)propane-1,2-diol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-(2-Methoxyphenoxy)propane-1,2-diol: A similar compound with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
3-(2-Ethoxyphenoxy)propane-1,3-diol: A structural isomer with the hydroxy groups at positions 1 and 3, affecting its chemical behavior and uses.
Uniqueness
Guaietolin, (S)- is unique due to its specific chiral configuration and the presence of both hydroxy and ethoxyphenoxy groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
139004-02-7 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.245 |
IUPAC Name |
(2S)-3-(2-ethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m0/s1 |
InChI Key |
XLOYQLAMNLMXCE-VIFPVBQESA-N |
SMILES |
CCOC1=CC=CC=C1OCC(CO)O |
Synonyms |
1,2-Propanediol,3-(2-ethoxyphenoxy)-,(S)-(9CI) |
Origin of Product |
United States |
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